molecular formula C11H12N6 B1479545 3-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine CAS No. 2098050-79-2

3-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1479545
CAS No.: 2098050-79-2
M. Wt: 228.25 g/mol
InChI Key: FEOAWJDSPSVIOL-UHFFFAOYSA-N
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Description

3-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C11H12N6 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases involved in cell signaling pathways, leading to altered phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to impact mitochondrial function, thereby influencing cellular energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities . Additionally, it can interact with DNA and RNA, potentially affecting gene expression and transcriptional regulation . The azidomethyl group in the compound can also participate in click chemistry reactions, facilitating the formation of covalent bonds with target biomolecules .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Over time, the degradation products can accumulate, potentially affecting the compound’s efficacy and safety. Long-term exposure to this compound in in vitro and in vivo studies has revealed that it can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can induce toxicity, leading to adverse effects such as liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can have different biochemical properties and activities compared to the parent compound. The compound can also influence metabolic flux and metabolite levels, affecting overall cellular metabolism . Additionally, it can interact with cofactors such as NADH and FAD, further modulating its metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Once inside the cell, it can bind to various proteins, influencing its localization and distribution within different cellular compartments . The compound’s distribution can also be affected by its interactions with lipid membranes, which can modulate its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall biochemical activity. For example, its localization to the nucleus can enhance its ability to modulate gene expression, while its presence in the mitochondria can impact cellular energy metabolism .

Properties

IUPAC Name

3-[5-(azidomethyl)-1-ethylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6/c1-2-17-10(8-14-16-12)6-11(15-17)9-4-3-5-13-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOAWJDSPSVIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CN=CC=C2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.